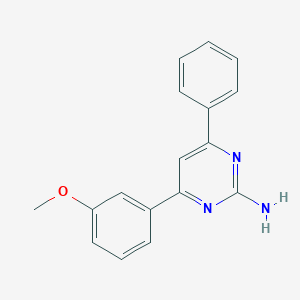
4-(3-Methoxyphenyl)-6-phenylpyrimidin-2-amine
Übersicht
Beschreibung
4-(3-Methoxyphenyl)-6-phenylpyrimidin-2-amine, also known as 4-MPA, is an organic compound belonging to the class of pyrimidines. It is a product of a reaction between 4-methoxyphenylhydrazine and 6-phenylpyrimidin-2-amine, and is used in various scientific research applications. This compound has been studied for its biochemical and physiological effects, and has been used in lab experiments to explore its potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-(3-Methoxyphenyl)-6-phenylpyrimidin-2-amine and its derivatives have been studied for their synthesis and chemical properties. Kumar, Drabu, and Shalini (2017) demonstrated the synthesis of these compounds, highlighting their potential in creating new chemical entities with diverse applications (Kumar, Drabu, & Shalini, 2017). Farouk et al. (2021) explored the chemical reactivity of similar compounds, emphasizing their role as building blocks for nitrogen heterocyclic compounds (Farouk, Ibrahim, & El-Gohary, 2021).
Biological Activities
The biological activities of these compounds are another area of interest. Research by Attaby et al. (2009) investigated their potential as anti-Alzheimer and anti-cox2 reagents, indicating a scope in therapeutic applications (Attaby, Fattah, Shaif, & Elsayed, 2009).
Applications in Material Science
In the field of material science, Yadav et al. (2015) studied the corrosion inhibition effect of spiropyrimidinethiones, which include this compound derivatives, on mild steel in acidic solutions. This research highlights the potential of these compounds in protecting industrial materials (Yadav, Sinha, Kumar, & Sarkar, 2015).
Anticancer Activities
Additionally, the anticancer activities of these compounds have been evaluated. Liu et al. (2020) designed and synthesized derivatives that showed significant antiproliferative activity, indicating their potential in cancer therapy (Liu, Wang, Peng, & Li, 2020).
Antibacterial and Antifungal Activities
Thanusu, Kanagarajan, and Gopalakrishnan (2010) conducted research on the microbiological evaluation of these compounds, demonstrating their effective antibacterial and antifungal properties (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to target proteins like tubulin . Tubulin is a protein that plays a crucial role in cell division and is often a target for anticancer drugs .
Mode of Action
For instance, some compounds inhibit the activity of NADPH oxidase, preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to oxidative stress and inflammation .
Pharmacokinetics
Related compounds have been found to undergo rapid metabolism and wide tissue distribution .
Result of Action
A compound with a similar structure has been found to exhibit cytotoxic activity against breast cancer through erα inhibition .
Eigenschaften
IUPAC Name |
4-(3-methoxyphenyl)-6-phenylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-21-14-9-5-8-13(10-14)16-11-15(19-17(18)20-16)12-6-3-2-4-7-12/h2-11H,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFNUCVTMAKBJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




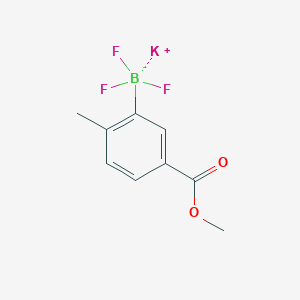

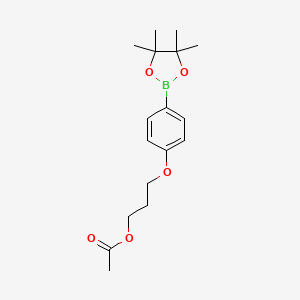
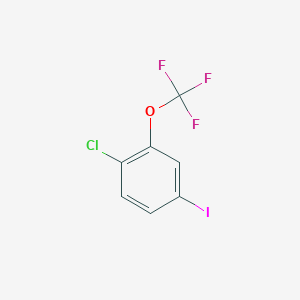


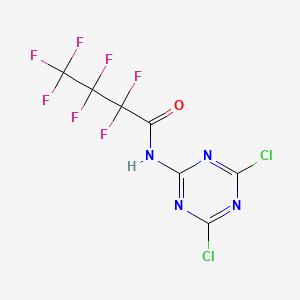
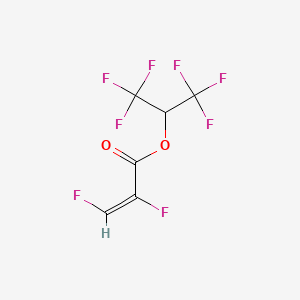
![4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene](/img/structure/B6343849.png)
![4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6343855.png)


![4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine](/img/structure/B6343875.png)